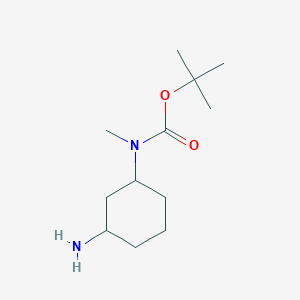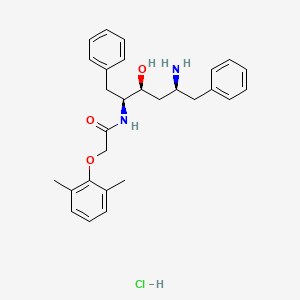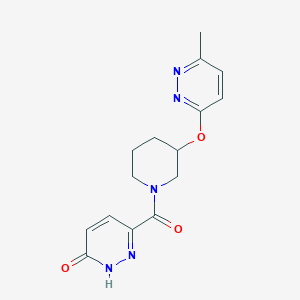![molecular formula C19H15FN6O2S B2651784 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-58-1](/img/structure/B2651784.png)
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a synthetic compound that belongs to the class of triazole-thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with commercially available chemicals such as 4-fluoroaniline, methyl isothiocyanate, and 2-methoxybenzoic acid.
Triazole Formation: : Through a series of nucleophilic substitution reactions and cyclization, the triazole ring is constructed.
Thiadiazole Formation:
Final Coupling: : The final step generally involves coupling the triazole-thiadiazole intermediate with 2-methoxybenzoic acid under conditions like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling.
Industrial Production Methods
Large Scale Synthesis: : Industrial production utilizes similar synthetic routes but optimized for scalability. This involves high-throughput reactors, continuous flow chemistry, and solvent recycling systems to maximize yield and minimize environmental impact.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atom in the thiadiazole ring.
Reduction: : It can be reduced at various sites, such as the triazole ring, depending on the reducing agents used.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the phenyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Conditions vary but often involve polar solvents and catalysts like palladium for C-H activation.
Major Products
Oxidation and reduction yield modified derivatives with altered electronic and steric properties.
Substitution reactions lead to a diverse array of functionalized compounds, potentially enhancing biological activity.
Chemistry
Material Science: : Utilized in the development of new materials with unique properties, such as conducting polymers and coordination complexes.
Biology and Medicine
Antimicrobial Agents: : Exhibits potential as a lead compound for the development of new antibiotics or antifungal agents.
Anticancer Research: : Investigated for its cytotoxic activity against various cancer cell lines.
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
Pharmaceuticals: : Applied in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agriculture: : Explored for use in developing new agrochemicals, such as herbicides or fungicides.
Molecular Targets
The compound interacts with specific proteins and enzymes within biological systems, inhibiting their function.
It binds to the active sites of target enzymes, preventing substrate interaction and subsequent biochemical reactions.
Pathways Involved
Apoptosis Induction: : In cancer cells, it may trigger programmed cell death pathways.
Inhibition of Protein Synthesis: : In bacteria, it could inhibit key enzymes involved in protein synthesis, leading to cell death.
Similar Compounds
**N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide
**N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
**N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Uniqueness
The specific substitution pattern on the benzamide and the presence of the 4-fluorophenyl group in this compound confer unique biological activities that are not observed in its analogs. These structural features contribute to its high specificity and potency in various applications.
This compound is a fascinating subject of study, embodying the intersection of synthetic chemistry, biological research, and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)13-9-7-12(20)8-10-13)17-21-19(29-24-17)22-18(27)14-5-3-4-6-15(14)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDLHLBWYXQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2651706.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)



![2-iodo-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2651718.png)
![6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)

